Cas no 2649062-08-6 (2-fluoro-3-(2-isocyanatoethyl)pyridine)

2-fluoro-3-(2-isocyanatoethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-3-(2-isocyanatoethyl)pyridine
- 2649062-08-6
- EN300-1823522
-
- Inchi: 1S/C8H7FN2O/c9-8-7(2-1-4-11-8)3-5-10-6-12/h1-2,4H,3,5H2
- InChI Key: QGKSTWDIIBGJJQ-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CN=1)CCN=C=O
Computed Properties
- Exact Mass: 166.05424101g/mol
- Monoisotopic Mass: 166.05424101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 42.3Ų
2-fluoro-3-(2-isocyanatoethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823522-0.05g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1823522-2.5g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1823522-10.0g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1823522-0.5g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1823522-0.25g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1823522-5g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1823522-5.0g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1823522-0.1g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1823522-1.0g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1823522-1g |
2-fluoro-3-(2-isocyanatoethyl)pyridine |
2649062-08-6 | 1g |
$1100.0 | 2023-09-19 |
2-fluoro-3-(2-isocyanatoethyl)pyridine Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on 2-fluoro-3-(2-isocyanatoethyl)pyridine
Professional Introduction to 2-Fluoro-3-(2-Isocyanatoethyl)pyridine (CAS No. 2649062-08-6)
2-fluoro-3-(2-isocyanatoethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2649062-08-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, characterized by its unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-fluoro-3-(2-isocyanatoethyl)pyridine consists of a pyridine ring substituted with a fluorine atom at the 2-position and an isocyanatoethyl group at the 3-position. The presence of the fluorine atom introduces electronic and steric effects that can influence the reactivity and binding affinity of the molecule, while the isocyanatoethyl group serves as a versatile handle for further functionalization. These features make it an attractive building block for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the potential applications of 2-fluoro-3-(2-isocyanatoethyl)pyridine in drug discovery and development. One particularly promising area is its use as a precursor in the synthesis of kinase inhibitors, which are widely used to treat various cancers and inflammatory diseases. The fluorine atom in the pyridine ring can enhance the metabolic stability and binding affinity of kinase inhibitors, while the isocyanatoethyl group provides a site for introducing additional pharmacophores.
Recent studies have demonstrated that derivatives of 2-fluoro-3-(2-isocyanatoethyl)pyridine exhibit significant activity against tyrosine kinases, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are key players in cancer cell proliferation and angiogenesis, making them important targets for anti-cancer therapies. The ability to modify the structure of 2-fluoro-3-(2-isocyanatoethyl)pyridine allows for fine-tuning its pharmacological properties, leading to compounds with improved selectivity and efficacy.
The fluorinated pyridine derivatives have also shown promise in treating neurological disorders. The electron-withdrawing effect of the fluorine atom can enhance blood-brain barrier penetration, allowing these compounds to reach their target sites more effectively. Additionally, the isocyanatoethyl group can be used to incorporate neuroactive moieties, leading to potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its applications in oncology and neurology, 2-fluoro-3-(2-isocyanatoethyl)pyridine has potential uses in infectious disease treatment. Fluorinated compounds are known for their enhanced antimicrobial properties, making them effective against bacteria, viruses, and fungi. By leveraging the structural features of this compound, researchers aim to develop novel antibiotics and antiviral agents that can combat emerging resistant strains.
The synthesis of 2-fluoro-3-(2-isocyanatoethyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom typically requires specialized fluorination techniques, while the formation of the isocyanatoethyl group necessitates careful handling due to its reactivity. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a larger scale.
In conclusion, 2-fluoro-3-(2-isocyanatoethyl)pyridine (CAS No. 2649062-08-6) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable its use in designing novel therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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